Z-9-Octadecenyl N-acetyl-DL-methionate

Description

The Significance of N-Acylated Amino Acids as Biological Conjugates

N-acylated amino acids are recognized as important biological conjugates that play roles in various physiological processes. They are chemically related to endocannabinoids and are part of the complex lipid signaling system known as the endocannabinoidome. nih.gov The conjugation of fatty acids to amino acids can alter the solubility, stability, and biological activity of the parent amino acid, allowing for novel interactions within biological systems. For instance, certain N-acyl amino acids have been shown to act as signaling molecules, influencing pathways related to inflammation and pain. The diversity of both the fatty acid and amino acid components allows for a vast array of possible structures with unique properties.

Overview of Fatty Alcohol Esters of N-Acylated Amino Acids

The esterification of N-acylated amino acids with fatty alcohols results in molecules with distinct physicochemical properties. Fatty alcohols, such as oleyl alcohol, are known for their emollient, emulsifying, and surfactant properties. wikipedia.orgspecialchem.com When combined with an N-acylated amino acid, the resulting ester possesses both lipophilic (the fatty alcohol and fatty acid chains) and relatively hydrophilic (the acetylated amino acid headgroup) regions. This amphipathic nature makes them suitable for applications in formulations that require the mixing of oil and water phases, such as creams and lotions. specialchem.com Furthermore, fatty alcohols have been investigated as carriers for the transdermal delivery of active compounds. wikipedia.orgatamanchemicals.com

Research Context and Academic Importance of Z-9-Octadecenyl N-Acetyl-DL-Methionate

This compound is a specific ester formed from the reaction of N-acetyl-DL-methionine with Z-9-octadecen-1-ol, also known as oleyl alcohol. While direct and extensive research on this particular molecule is limited, its academic importance can be inferred from the properties of its components and the context of related compounds.

The N-acetyl-DL-methionine moiety introduces a sulfur-containing amino acid derivative. N-acetylated amino acids, including N-acetyl-DL-methionine, are utilized as intermediates in organic synthesis and have applications in various industries. nbinno.com The acetylation of DL-methionine enhances its stability. nbinno.com Patents have described the use of N-acetyl derivatives of sulfur-containing amino acids in cosmetic compositions for improving skin structure. google.com

The fatty alcohol component, oleyl alcohol, is a well-known emollient and emulsifier used extensively in the cosmetics industry. wikipedia.orgspecialchem.com It is derived from natural sources like olive oil and is known to form a protective barrier on the skin, preventing moisture loss. specialchem.comatamanchemicals.com Its ability to act as a carrier for other molecules suggests that its ester with N-acetyl-DL-methionine could potentially be explored for the targeted delivery of the amino acid derivative to the skin.

Given this, the research context for this compound likely lies in the fields of cosmetics and dermatology. Its amphipathic structure and the known properties of its constituents suggest its potential as a skin-conditioning agent, an emulsifier in cosmetic formulations, or as a component in delivery systems for skin applications.

Below are the chemical properties of the constituent parts of this compound.

Table 1: Properties of N-Acetyl-DL-methionine

| Property | Value |

|---|---|

| CAS Number | 1115-47-5 sigmaaldrich.com |

| Molecular Formula | CH3SCH2CH2CH(NHCOCH3)CO2H sigmaaldrich.com |

| Molecular Weight | 191.25 g/mol sigmaaldrich.com |

| Melting Point | 117-119 °C sigmaaldrich.com |

Table 2: Properties of Z-9-Octadecen-1-ol (Oleyl Alcohol)

| Property | Value |

|---|---|

| CAS Number | 143-28-2 wikipedia.org |

| Molecular Formula | C18H36O wikipedia.org |

| Molecular Weight | 268.485 g/mol wikipedia.org |

| Appearance | Colorless oil wikipedia.org |

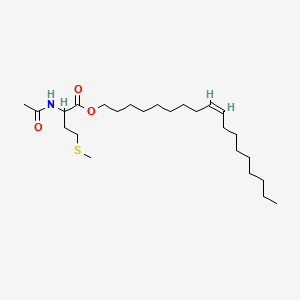

Structure

2D Structure

Properties

CAS No. |

71463-45-1 |

|---|---|

Molecular Formula |

C25H47NO3S |

Molecular Weight |

441.7 g/mol |

IUPAC Name |

[(Z)-octadec-9-enyl] 2-acetamido-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C25H47NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-29-25(28)24(20-22-30-3)26-23(2)27/h11-12,24H,4-10,13-22H2,1-3H3,(H,26,27)/b12-11- |

InChI Key |

MSUIDJYDPJQWJZ-QXMHVHEDSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)C(CCSC)NC(=O)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C(CCSC)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Acetyl Dl Methionate Esters

Strategies for the Esterification of N-Acetyl-DL-Methionine with Z-9-Octadecenol

The formation of Z-9-Octadecenyl N-acetyl-DL-methionate involves the creation of an ester bond between the carboxylic acid group of N-acetyl-DL-methionine and the hydroxyl group of Z-9-octadecenol, also known as oleyl alcohol. Various chemical strategies can be employed to achieve this transformation.

Direct Chemical Esterification Approaches

Direct esterification methods are commonly employed for the synthesis of amino acid esters. These methods typically involve the reaction of the N-protected amino acid with an alcohol in the presence of a catalyst.

Acid-Catalyzed Esterification: A prevalent method for esterification is the Fischer-Speier esterification, which utilizes an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in the presence of excess alcohol. The reaction of N-acetyl-DL-methionine with Z-9-octadecenol under these conditions would proceed via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. While effective, this method can sometimes lead to side reactions, especially with sensitive functional groups. The use of sulfuric acid as a catalyst has been shown to be effective for the esterification of other amino acids acs.org.

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate ester formation under milder conditions. These reagents activate the carboxylic acid group of N-acetyl-DL-methionine, making it more susceptible to nucleophilic attack by Z-9-octadecenol. The reaction is often carried out in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Thionyl Chloride-Mediated Esterification: Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, which is then reacted with the alcohol. This method is generally effective but requires careful handling due to the corrosive nature of thionyl chloride mdpi.com.

Protecting Group Chemistry in N-Acetyl-DL-Methionate Ester Synthesis

In the synthesis of this compound, the N-acetyl group on the methionine molecule serves as a protecting group for the amino functionality, preventing its participation in unwanted side reactions during esterification mdpi.com. This allows for the selective reaction of the carboxylic acid group.

The thioether group in the methionine side chain is susceptible to oxidation. However, for many standard esterification procedures, protection of the thioether is not strictly necessary. If harsh oxidative conditions are a concern, strategies for the protection of the thioether group have been explored, such as alkylation to form a sulfonium salt, which can be later reversed by thiolysis nih.gov.

Precursor Synthesis Pathways: N-Acetyl-DL-Methionine

The synthesis of the target ester begins with the preparation of its key precursor, N-acetyl-DL-methionine. This, in turn, is synthesized from DL-methionine.

Industrial and Laboratory Synthesis of DL-Methionine Precursors

DL-methionine is produced industrially on a large scale, primarily for use as an animal feed supplement. The most common industrial synthesis is the carbonate-hydantoin process krohne.com. This multi-step process typically involves the following stages:

Synthesis of 3-methylthiopropionaldehyde (MMP): This intermediate is formed from the reaction of acrolein with methyl mercaptan redalyc.orgintratec.us.

Formation of 5-(2-methylthioethyl)hydantoin: MMP is then reacted with hydrogen cyanide and ammonium carbonate to produce the hydantoin derivative krohne.comredalyc.org.

Hydrolysis to DL-methionine: The hydantoin is subsequently hydrolyzed, typically under basic conditions, to yield the sodium salt of methionine. Neutralization with an acid, such as carbon dioxide, then precipitates DL-methionine krohne.com.

| Stage | Reactants | Product |

| 1 | Acrolein, Methyl Mercaptan | 3-methylthiopropionaldehyde (MMP) |

| 2 | MMP, Hydrogen Cyanide, Ammonium Carbonate | 5-(2-methylthioethyl)hydantoin |

| 3 | 5-(2-methylthioethyl)hydantoin, Base, Acid | DL-Methionine |

Chemical N-Acetylation Procedures for DL-Methionine

The N-acetylation of DL-methionine is a straightforward chemical transformation. A common and efficient method involves the reaction of DL-methionine with acetic anhydride.

Acetylation with Acetic Anhydride: In a widely used procedure, DL-methionine is reacted with acetic anhydride. The reaction can be carried out in glacial acetic acid, though this can sometimes result in lower yields and partial racemization google.comgoogle.com. A more efficient method involves reacting L-methionine with acetic anhydride in the presence of an aqueous alkali at a controlled temperature and pH, which can yield optically pure N-acetyl-L-methionine in high yields google.com. For the synthesis of N-acetyl-DL-methionine, similar conditions can be applied to the racemic starting material. The reaction involves the nucleophilic attack of the amino group of methionine on one of the carbonyl carbons of acetic anhydride.

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| DL-Methionine | Acetic Anhydride | N-Acetyl-DL-methionine | Aqueous alkali, 20-60°C, pH 6.5-10.0 google.com |

| DL-Methionine | Acetic Anhydride | N-Acetyl-DL-methionine | Glacial acetic acid |

Oxidative Transformations of the N-Acetyl-DL-Methionine Moiety

The sulfur atom in the methionine side chain is susceptible to oxidation, which can lead to the formation of methionine sulfoxide and, under more stringent conditions, methionine sulfone nih.gov. This reactivity is retained in the N-acetylated form.

Kinetic studies on the oxidation of N-Acetyl-DL-Methionine have been conducted using various oxidizing agents. For instance, the oxidation by pyridinium chlorochromate (PCC) in an aqueous DMF medium has been shown to yield N-Acetyl-DL-Methionine sulfoxide as the primary product gsconlinepress.comgsconlinepress.com. The reaction rate is dependent on the concentrations of the oxidant, the substrate, and the hydrogen ions gsconlinepress.comgsconlinepress.com.

The oxidation of methionine to its sulfoxide introduces a new chiral center at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide wikipedia.org. Further oxidation leads to the formation of N-acetyl-DL-methionine sulfone. The oxidation state of the sulfur atom can be identified using techniques such as NMR spectroscopy, where the oxidation of the sulfur center leads to a characteristic shift in the signal of the S-methyl group researchgate.net.

| Reactant | Oxidizing Agent | Primary Product | Secondary Product |

| N-Acetyl-DL-methionine | Pyridinium chlorochromate (PCC) | N-Acetyl-DL-methionine sulfoxide gsconlinepress.comgsconlinepress.com | - |

| N-Acetyl-DL-methionine | Hydrogen Peroxide (H₂O₂) | N-Acetyl-DL-methionine sulfoxide nih.gov | N-Acetyl-DL-methionine sulfone |

| N-Acetyl-DL-methionine | t-butyl hydroperoxide (tBHP) | N-Acetyl-DL-methionine sulfoxide nih.gov | - |

Kinetic and Mechanistic Studies of Oxidation (e.g., by pyridinium chlorochromate)

The oxidation of N-acetyl-DL-methionine, a representative substrate for its esters, has been studied to elucidate the kinetics and mechanism of the transformation of the sulfur-containing side chain. A notable example is the oxidation by pyridinium chlorochromate (PCC), a versatile oxidizing agent in organic synthesis. gsconlinepress.comgsconlinepress.com

Kinetic studies of the oxidative transformation of N-acetyl-DL-methionine by pyridinium chlorochromate in an aqueous N,N-dimethylformamide (DMF) medium containing perchloric acid have revealed that the reaction rate is first-order with respect to the concentrations of PCC, N-acetyl-DL-methionine, and H+ ions. gsconlinepress.comgsconlinepress.com The reaction exhibits Michaelis-Menten type kinetics with respect to the substrate, suggesting the formation of a transient complex between the reactants prior to the rate-determining step. gsconlinepress.comgsconlinepress.com

The observed increase in the reaction rate with increasing acidity points to the involvement of a protonated chromium(VI) species as the active oxidant in the rate-determining step. gsconlinepress.comgsconlinepress.com Furthermore, the rate of reaction is influenced by the dielectric constant of the medium, with an increase in the dielectric constant leading to an increased reaction rate. gsconlinepress.comgsconlinepress.com Based on these experimental findings, a suitable mechanism and rate law have been proposed. gsconlinepress.comgsconlinepress.com

The stoichiometry of the reaction has been determined, indicating that 3 moles of N-acetyl-DL-methionine are consumed for every 2 moles of PCC for complete oxidation. gsconlinepress.com

Table 1: Kinetic Parameters for the Oxidation of N-Acetyl-DL-Methionine by Pyridinium Chlorochromate

| Parameter | Dependence | Observation |

|---|---|---|

| Rate with respect to [PCC] | First-order | The rate of reaction is directly proportional to the concentration of pyridinium chlorochromate. gsconlinepress.comgsconlinepress.com |

| Rate with respect to [N-Acetyl-DL-Methionine] | First-order | The rate of reaction is directly proportional to the concentration of N-acetyl-DL-methionine, exhibiting Michaelis-Menten kinetics. gsconlinepress.comgsconlinepress.com |

| Rate with respect to [H+] | First-order | The rate of reaction increases with an increase in hydrogen ion concentration, indicating acid catalysis. gsconlinepress.comgsconlinepress.com |

Characterization of Oxidation Products (e.g., N-Acetyl-DL-Methionine sulfoxide)

The primary product of the oxidation of N-acetyl-DL-methionine by pyridinium chlorochromate has been identified as N-acetyl-DL-methionine sulfoxide. gsconlinepress.comgsconlinepress.com This product results from the selective oxidation of the sulfur atom in the methionine side chain.

N-acetyl-DL-methionine sulfoxide, also known as 2-(acetylamino)-4-(methylsulfinyl)butanoic acid, is a sulfoxide derivative of N-acetyl-DL-methionine. hmdb.ca The formation of this product is consistent with the known reactivity of pyridinium chlorochromate, which is a selective oxidant. wikipedia.orgchemistrysteps.com

Table 2: Properties of N-Acetyl-DL-Methionine and its Oxidation Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Functional Groups |

|---|---|---|---|

| N-Acetyl-DL-methionine | C7H13NO3S | 191.25 | Carboxylic acid, Amide, Thioether |

Spectroscopic and Computational Elucidation of Z 9 Octadecenyl N Acetyl Dl Methionate

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

No published ¹H or ¹³C NMR data for Z-9-Octadecenyl N-acetyl-DL-methionate were found. Such data would be crucial for confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms within the oleyl chain, the N-acetyl group, and the methionine moiety.

Infrared (IR) Spectroscopy for Vibrational Analysis

Specific IR spectroscopic data for this compound, which would reveal the characteristic vibrational modes of its functional groups (e.g., C=O of the amide and ester, N-H of the amide, C=C of the oleyl chain), is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There are no available UV-Vis absorption spectra for this compound. This type of analysis would provide information about the electronic transitions within the molecule, particularly those associated with conjugated systems or chromophores.

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Properties

No computational studies using Density Functional Theory (DFT) or other quantum chemical methods have been published for this compound. Such calculations would provide theoretical insights into its optimized 3D structure, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

Without DFT or other computational data, the Molecular Electrostatic Potential (MEP) surface of this compound has not been calculated or analyzed. An MEP surface would be instrumental in predicting the molecule's reactive sites and intermolecular interaction patterns.

Investigation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. scielo.org.mx

For the related compound N-acetyl-DL-methionine, density functional theory (DFT) calculations have been employed to determine these parameters. scielo.org.mxscielo.org.mx The HOMO is primarily localized over the non-bonding electrons of the oxygen and sulfur atoms, while the LUMO is distributed over the C=O and C-N bonds. The energies of these orbitals and the resulting energy gap provide insight into the electronic transitions and charge transfer possibilities within the molecule.

Based on computational studies of N-acetyl-DL-methionine, the following data was obtained using the B3LYP and HSEH1PBE functionals with a 6-311++G(d,p) basis set. scielo.org.mx These values provide a theoretical approximation for the electronic behavior of this compound.

Table 1: Theoretical Frontier Molecular Orbital Energies and Energy Gap for N-Acetyl-DL-methionine

| Parameter | B3LYP (eV) | HSEH1PBE (eV) |

|---|---|---|

| EHOMO | -6.65 | -7.21 |

| ELUMO | -0.87 | -0.27 |

This data is for N-acetyl-DL-methionine and serves as a theoretical model. scielo.org.mx

Theoretical Prediction of Nonlinear Optical Properties and Polarizabilities

Nonlinear optical (NLO) properties of materials are of significant interest for applications in optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability. Theoretical calculations using DFT are a powerful tool for predicting these properties. scielo.org.mx

The polarizability (α) and the first-order hyperpolarizability (β) are key tensors that describe the response of a molecule to an external electric field. For N-acetyl-DL-methionine, these properties have been calculated to assess its potential as an NLO material. scielo.org.mx The addition of the long oleyl chain in this compound would likely enhance these properties due to the increased electron density and molecular length, although specific computational data is not available.

The computed values for the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of N-acetyl-DL-methionine are presented below. scielo.org.mx These calculations were performed in the gas phase.

Table 2: Theoretical Dipole Moment, Polarizability, and First-Order Hyperpolarizability of N-Acetyl-DL-methionine

| Parameter | B3LYP | HSEH1PBE |

|---|---|---|

| Dipole Moment (μ) in Debye | 2.68 | 2.87 |

| Mean Polarizability (α) in esu | 9.01 x 10-24 | 1.13 x 10-23 |

This data is for N-acetyl-DL-methionine and serves as a theoretical model. scielo.org.mx

Enzymatic Studies and Biotransformation Pathways of N Acetyl Dl Methionate Moieties

Enzymatic Hydrolysis of N-Acetyl-DL-Methionate Esters

The initial step in the metabolism of Z-9-Octadecenyl N-acetyl-DL-methionate is the cleavage of its ester bond, followed by the potential hydrolysis of the N-acetyl amide bond. These reactions are catalyzed by esterases and acylases, respectively, each with unique mechanistic and kinetic properties.

The hydrolysis of the ester bond in this compound is carried out by carbohydrate esterases (CE) or other lipases, which act on esterified molecules. nih.gov Many of these enzymes, particularly serine esterases, utilize a catalytic triad (B1167595) composed of serine, histidine, and a carboxylic acid (aspartate or glutamate) in their active site. youtube.com The reaction mechanism involves the serine's hydroxyl group, activated by the histidine residue, performing a nucleophilic attack on the ester's carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the Z-9-octadecenol alcohol component and forming an acyl-enzyme intermediate. youtube.com This intermediate is subsequently hydrolyzed by a water molecule, also activated by the catalytic histidine, to release N-acetyl-DL-methionine and regenerate the free enzyme. youtube.com

Once N-acetyl-DL-methionine is released, it can be further processed by N-acyl-L-amino-acid amidohydrolases, commonly known as acylases. azom.comnih.gov These enzymes catalyze the hydrolysis of the N-acyl group from N-acetylated amino acids. hmdb.ca For instance, porcine kidney acylase I and fungal acylase from Aspergillus oryzae are well-studied enzymes that act on N-acetyl amino acids. nih.gov The reaction they catalyze is the cleavage of the amide bond, which results in the production of acetate (B1210297) and the corresponding free amino acid, in this case, methionine. azom.comnews-medical.net

To understand the efficiency and behavior of enzymes like acylases, their activity is described using kinetic models. azom.comnews-medical.net The Michaelis-Menten model is a fundamental equation in enzyme kinetics that relates the initial reaction rate (ν) to the concentration of the substrate ([S]). libretexts.org The equation is expressed as:

ν = (Vmax[S]) / (KM + [S])

In this model, Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, and KM (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. azom.comnews-medical.net KM is often used as an inverse measure of the affinity between the enzyme and its substrate; a smaller KM value indicates a higher affinity. news-medical.netlibretexts.org

For a practical determination of these kinetic parameters, the Lineweaver-Burk plot is frequently used. news-medical.netlibretexts.org This plot is a graphical representation of the Michaelis-Menten equation, obtained by taking the reciprocal of both sides of the equation:

1/ν = (KM/Vmax)(1/[S]) + 1/Vmax

This equation represents a linear relationship (y = mx + c), where a plot of 1/ν versus 1/[S] yields a straight line. azom.comnews-medical.net The y-intercept of this line is equal to 1/Vmax, and the x-intercept is -1/KM, allowing for a more straightforward determination of Vmax and KM from experimental data. news-medical.netlibretexts.org

Kinetic parameters for the hydrolysis of N-acetyl-methionine have been determined for various enzymes. In a study using porcine acylase to hydrolyze N-acetyl-DL-methionine, the reaction progress was monitored over time to determine substrate concentration changes. azom.comnews-medical.net From these measurements, Michaelis-Menten and Lineweaver-Burk plots were constructed. azom.comnews-medical.net The analysis yielded a KM value of 0.24 mol/L and a Vmax of 0.3152 mmol L⁻¹s⁻¹. azom.com

Similarly, studies on aminoacylase (B1246476) from Aspergillus oryzae have determined the kinetic parameters for the hydrolysis of both the L-enantiomer and the racemic DL-mixture of N-acetyl-methionine. nih.gov For both N-acetyl-L-methionine and N-acetyl-DL-methionine, the KM was found to be approximately 1.0 x 10⁻¹ M. The maximal reaction rate (Vmax) was about 2000 µmoles of L-methionine per mg of protein per hour. nih.gov The study also noted that the presence of Co(II) ions increased the reaction velocity and decreased the KM value, indicating that the metal ion acts as an activator, enhancing enzyme activity and substrate affinity. nih.gov

| Enzyme | Substrate | KM | Vmax | Source |

|---|---|---|---|---|

| Porcine Acylase | N-Acetyl-DL-Methionine | 0.24 mol/L | 0.3152 mmol L⁻¹s⁻¹ | azom.com |

| Aminoacylase (Aspergillus oryzae) | N-Acetyl-L-Methionine | ~1.0 x 10⁻¹ M | ~2000 µmol/mg protein/hr | nih.gov |

| Aminoacylase (Aspergillus oryzae) | N-Acetyl-DL-Methionine | ~1.0 x 10⁻¹ M | ~2000 µmol/mg protein/hr (rate of L-methionine formation) | nih.gov |

| Aminoacylase (Aspergillus oryzae) with Co(II) | N-Acetyl-L-Methionine | 2.0 x 10⁻² M | ~4500 µmol/mg protein/hr | nih.gov |

| Aminoacylase (Aspergillus oryzae) with Co(II) | N-Acetyl-DL-Methionine | 1.4 x 10⁻² M | ~3000 µmol/mg protein/hr (rate of L-methionine formation) | nih.gov |

Stereospecificity and Substrate Specificity in Enzymatic Reactions

Enzymes are known for their high specificity, not only for the type of reaction they catalyze but also for the structure of their substrates, including their stereochemistry. youtube.comstudysmarter.co.uk This is particularly relevant for the processing of N-acetyl-DL-methionate, which is a racemic mixture of D and L stereoisomers.

A hallmark of acylase-catalyzed hydrolysis is its stereospecificity. youtube.com Most acylases, such as the widely used acylase I from porcine kidney or Aspergillus species, are highly specific for the L-enantiomer of N-acetylated amino acids. nih.govnews-medical.net When presented with a racemic mixture of N-acetyl-DL-methionine, these enzymes will selectively hydrolyze N-acetyl-L-methionine to produce L-methionine and acetate, while leaving the N-acetyl-D-methionine molecule untouched. azom.comnews-medical.net This enantiospecificity forms the basis of industrial processes for the resolution of racemic amino acid mixtures to produce optically pure L-amino acids. nih.govgoogle.com

Conversely, some microorganisms produce D-aminoacylases, which exhibit the opposite stereopreference. researchgate.net For example, the D-aminoacylase from Rhodococcus armeniensis AM6.1 specifically catalyzes the deacetylation of N-acetyl-D-amino acids. researchgate.net When this enzyme acts on N-acetyl-DL-methionine, it selectively produces D-methionine, leaving N-acetyl-L-methionine unreacted. researchgate.net This differential processing underscores the strict stereochemical control exerted by these enzymes.

The stereospecificity of an enzyme is a direct consequence of the three-dimensional architecture of its active site. studysmarter.co.uk The active site is a chiral environment where the substrate must bind in a precise orientation for catalysis to occur. mdpi.com The "three-point attachment model" is a classic concept used to explain this specificity, proposing that a chiral substrate must interact with at least three specific points on the enzyme's surface to achieve the correct alignment for the reaction. mdpi.com

In the case of acylases and other stereospecific enzymes, the active site contains a specific arrangement of amino acid residues that form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the substrate. mdpi.comnih.gov For an N-acetyl-amino acid, these interactions involve the carboxyl group, the N-acetyl group, and the amino acid side chain. Due to the fixed spatial arrangement of these binding points in the active site, only one of the two enantiomers (L or D) can fit perfectly. mdpi.comyoutube.com For example, in D-amino acid oxidases, the active site forms specific hydrogen bonds with the substrate's α-amino group and carboxyl group, and a hydrophobic pocket accommodates the side chain; this precise geometry excludes the L-isomer from binding productively. mdpi.com The incorrect enantiomer may either be unable to bind at all or will bind in a non-productive orientation, preventing the catalytic residues from performing the reaction. youtube.com This precise molecular recognition is the fundamental basis for the differential processing of D- and L-stereoisomers of N-acetyl-methionine.

Biocatalytic Applications for N-Acetyl-DL-Methionine Transformations

The biotransformation of N-acetyl-DL-methionine is a cornerstone of enzymatic production of enantiomerically pure amino acids. This process predominantly utilizes enzymes like aminoacylases and racemases for the kinetic resolution of the racemic mixture.

One of the most well-documented biocatalytic applications is the enzymatic hydrolysis of N-acetyl-DL-methionine. news-medical.netazom.com This reaction is typically catalyzed by an aminoacylase, which selectively hydrolyzes the L-enantiomer of the N-acetylated amino acid, leaving the N-acetyl-D-methionine untouched. Porcine kidney acylase and microbial aminoacylases, such as the one from Aspergillus oryzae, are commonly employed for this purpose. azom.comnih.govresearchgate.net The reaction yields L-methionine and unreacted N-acetyl-D-methionine, which can then be separated. jst.go.jp

The kinetics of this enzymatic hydrolysis have been studied in detail. For instance, the hydrolysis of N-acetyl-L-methionine by porcine acylase can be monitored using ¹H NMR spectroscopy by observing the changes in the chemical shifts of the α-methine protons of the substrate and the product. news-medical.netazom.com This allows for the determination of key kinetic parameters.

Table 1: Michaelis-Menten Kinetic Parameters for N-acetyl-L-methionine Hydrolysis

| Enzyme Source | Substrate | K_M (mM) | V_max (µmol/mg protein/hour) | Activator |

| Aspergillus oryzae aminoacylase | N-acetyl-L-methionine | 100 | ~2000 | - |

| Aspergillus oryzae aminoacylase | N-acetyl-DL-methionine | 100 | ~1500 (based on L-form) | - |

| Aspergillus oryzae aminoacylase | N-acetyl-L-methionine | 20 | ~4500 | Co(II) |

| Aspergillus oryzae aminoacylase | N-acetyl-DL-methionine | 14 | ~3000 (based on L-form) | Co(II) |

Data compiled from a study on the kinetics of N-acetyl-L- and N-acetyl-D,L-methionine hydrolysis by aminoacylase from Asp. oryzae. nih.gov

The presence of divalent metal ions, such as Co(II), has been shown to significantly increase the reaction velocity and decrease the Michaelis constant (K_M), indicating a higher affinity of the enzyme for the substrate in the presence of the activator. nih.gov

To improve the yield of the desired enantiomer beyond the theoretical maximum of 50% for a standard kinetic resolution, a dynamic kinetic resolution (DKR) process is employed. This involves coupling the enantiospecific acylase with an N-acylamino acid racemase (NAAAR). core.ac.uk The racemase continuously converts the unreacted N-acetyl-D-methionine into N-acetyl-L-methionine, which can then be hydrolyzed by the L-specific acylase. core.ac.uknih.gov This allows for a theoretical yield of up to 100% of the L-amino acid.

Research has focused on developing more efficient racemases through methods like directed evolution. For example, a variant N-acetyl amino acid racemase (NAAAR G291D/F323Y) exhibited up to five times higher activity than the wild-type enzyme on various N-acetylated amino acids. core.ac.uk When this improved racemase was coupled with an L-acylase for the resolution of N-acetyl-DL-methionine, the rate of racemization was shown to be equal to or greater than the rate of hydrolysis, leading to an effective DKR process. core.ac.uk

Table 2: Kinetic Parameters of Wild-Type and Variant N-Acetyl Amino Acid Racemase (NAAAR)

| Enzyme Variant | Substrate | k_cat (s⁻¹) | K_M (mM) |

| NAAAR WT | N-acetyl-methionine | 20 | 18 |

| NAAAR G291D | N-acetyl-methionine | 80 | 40 |

| NAAAR G291D F323Y | N-acetyl-methionine | 95 | 40 |

Data adapted from a study on an improved racemase/acylase biotransformation. core.ac.uk

These biocatalytic strategies are significant for the industrial production of enantiomerically pure amino acids, which are valuable as pharmaceuticals, food additives, and chiral building blocks in chemical synthesis. researchgate.netnbinno.com The use of immobilized enzymes is also a key area of development, aiming to improve enzyme stability and reusability, thereby making the process more economically viable. researchgate.net

Metabolic Fate and Biochemical Roles of N Acylmethionine Derivatives

In Vivo Metabolic Pathways of N-Acetyl-DL-Methionine

The in vivo journey of N-acetyl-DL-methionine involves several key metabolic processes, from the differential handling of its stereoisomers to its integration into fundamental biochemical cycles.

The metabolic utilization of N-acetylmethionine is highly dependent on its stereochemistry (L- or D-form). Studies in rats have shown that the L-form is readily metabolized. Following administration of N-acetyl-L-methionine, the liberated L-methionine is metabolically equivalent to free L-methionine, becoming available for protein synthesis and other metabolic functions. nih.gov In contrast, the D-isomer is not as efficiently utilized. For instance, the acetate (B1210297) group of N-[1-14C]acetyl-D-methionine is not readily metabolized to produce 14CO2, unlike the acetate from the L-form, which is metabolized as readily as sodium acetate. nih.gov

In some animal species, such as pigs, D-methionine can be effectively converted to L-methionine. illinois.edu This conversion is facilitated by the enzyme D-amino acid oxidase (DAAO), which deaminates D-methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid. This keto acid can then be transaminated to form L-methionine, rendering the D-isomer almost as bioavailable as the L-isomer for protein synthesis. illinois.edu However, in humans, the utilization of D-methionine appears to be poor, as indicated by nitrogen balance studies and increased urinary excretion of methionine. nih.gov

| Parameter | N-Acetyl-L-Methionine | N-Acetyl-D-Methionine | Reference |

| Metabolic Outcome | L-methionine moiety is metabolically equivalent to free L-methionine. | Poorly utilized in humans, though convertible to L-form in some species via D-amino acid oxidase. | nih.govillinois.edunih.gov |

| Acetate Moiety Metabolism | Acetate group is readily metabolized to CO2. | Acetate group is not readily metabolized. | nih.gov |

| Nitrogen Balance (Humans) | Supplementation improves nitrogen balance. | Supplementation shows poor improvement in nitrogen balance compared to L-form. | nih.gov |

| Bioavailability (Pigs) | High | High (estimated at 101% relative to L-Met) due to efficient enzymatic conversion. | illinois.edu |

Once N-acetyl-L-methionine is hydrolyzed to L-methionine, it enters one of the most crucial metabolic pathways in the body: the methionine cycle, which is central to transmethylation reactions. In this cycle, L-methionine is converted into S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT). nih.govresearchgate.net

SAM is the principal methyl group donor in the body, providing methyl groups for the methylation of a vast array of molecules, including DNA, RNA, proteins, and phospholipids. nih.govnih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine, which can be remethylated back to methionine to continue the cycle. nih.gov This cycle ensures a constant supply of SAM for essential methylation reactions, and the entry of methionine derived from N-acetyl-L-methionine directly supports this process.

The metabolism of N-acetyl-DL-methionine significantly influences the homeostasis of key endogenous metabolites, most notably glutathione (B108866) (GSH). Homocysteine, an intermediate in the methionine cycle, can be directed into the transsulfuration pathway, especially when methionine levels are adequate. researchgate.net In this pathway, homocysteine is irreversibly converted to cystathionine (B15957) and then to cysteine. researchgate.netyoutube.com

Cysteine is a rate-limiting amino acid for the synthesis of glutathione, a critical intracellular antioxidant. youtube.com By providing a source of methionine, which is subsequently converted to cysteine, N-acetyl-L-methionine can bolster the body's capacity to produce GSH. researchgate.net Research in mice has demonstrated that administration of N-acetyl-DL-methionine can inhibit the decrease in hepatic glutathione levels, highlighting its role in maintaining redox balance. nih.gov This is analogous to the well-known effect of N-acetylcysteine (NAC), which acts as a direct precursor to cysteine for GSH synthesis. nih.govmdpi.com

N-acyl amino acids (NAAAs) are part of a large family of bioactive lipids that are constantly being synthesized and degraded. elifesciences.orgmdpi.com The metabolism of Z-9-Octadecenyl N-acetyl-DL-methionate begins with its likely hydrolysis into N-acetyl-DL-methionine and oleyl alcohol. The N-acetyl-methionine then undergoes further interconversion.

The primary conversion is deacetylation, where an acylase enzyme removes the acetyl group to yield free methionine. nih.govmdpi.com Conversely, free L-methionine can be N-acetylated using acetyl-CoA, a reaction catalyzed by enzymes like methionine N-acetyltransferase. hmdb.ca The broader metabolism of NAAAs involves enzymes such as fatty acid amide hydrolase (FAAH), which can hydrolyze the amide bond linking the fatty acid and the amino acid, playing a role in regulating the levels of these signaling molecules. elifesciences.orgmdpi.com The enzymatic machinery allows for a dynamic interplay between free amino acids, their N-acetylated forms, and more complex fatty acid amides.

Enzymatic Systems Governing N-Acyl Amino Acid Metabolism

The metabolism of N-acylmethionine derivatives is governed by a specific set of enzymes that catalyze their synthesis, interconversion, and degradation.

| Enzyme Class | Specific Enzyme Example | Function | Reference |

| Amidohydrolases / Acylases | Acylase I, Fatty Acid Amide Hydrolase (FAAH) | Hydrolyze the amide bond; deacetylation of N-acetyl-methionine to yield free methionine. | elifesciences.orgmdpi.comresearchgate.net |

| Oxidases | D-Amino Acid Oxidase (DAAO) | Catalyzes the oxidative deamination of D-methionine to its α-keto acid, enabling its conversion to the L-isomer. | illinois.edu |

| Racemases | N-succinylamino acid racemase (NSAR) / N-acylamino acid racemase (NAAAR) | Catalyzes the racemization (interconversion between D- and L-isomers) of N-acyl amino acids. | nih.govnih.gov |

| Dehydratases | N-acyl amino acid dehydratase | Believed to be involved in creating double bonds within the amino acid moiety, such as converting N-acyl-L-tyrosine to N-acyl-dehydrotyrosine. | nih.govresearchgate.net |

These enzymatic systems work in concert to process N-acyl amino acids. Amidohydrolases like Acylase I are crucial for liberating the free amino acid from its N-acetylated form, making it available for metabolism. researchgate.netD-Amino Acid Oxidase provides a pathway for the utilization of the D-isomer in some species. illinois.eduN-succinylamino acid racemases , which exhibit broad substrate specificity, can directly interconvert the D- and L-enantiomers of N-acyl amino acids, providing a direct route for the conversion of the D-form of N-acetylmethionine to the metabolically preferred L-form. nih.govnih.gov Finally, other enzymes such as N-acyl amino acid dehydratases can further modify the structure of these compounds, although their specific roles in methionine derivative metabolism are less characterized. nih.govresearchgate.net

Excretion Profiles of N-Acylmethionine Metabolites

Studies investigating the excretion of metabolites following the administration of N-acetylmethionine provide insight into its metabolic fate. In research using 35S-labeled N-acetyl-L-methionine in rats, the excretion pattern was found to be very similar to that of 35S-labeled L-methionine. nih.gov Over a period of 168 hours, approximately 30% of the administered 35S dose from both compounds was recovered in the urine and feces. nih.gov Furthermore, the distribution of the radiolabel within the urine was similar for both N-acetyl-L-methionine and L-methionine, with comparable amounts found in the organic sulfur and inorganic sulfate (B86663) fractions. nih.gov This indicates that once the acetyl group is removed, the resulting methionine is metabolized and its sulfur component is excreted through standard pathways.

In contrast, the poor utilization of the D-isomer in humans leads to a different excretion profile. Studies on D-methionine supplementation showed increased urinary excretion of methionine, which supported findings from nitrogen balance studies that this isomer is not well metabolized. nih.gov

Structure Activity Relationship Investigations in N Acylated Methionine Derivatives

Influence of the Z-9-Octadecenyl Moiety on Biological Activity (Hypothesized)

While direct experimental data on Z-9-Octadecenyl N-acetyl-DL-methionate is not extensively available in public literature, the influence of the Z-9-Octadecenyl moiety can be hypothesized based on the well-established roles of long-chain fatty acids in molecular pharmacology. The Z-9-Octadecenyl group, also known as the oleyl group, is an 18-carbon monounsaturated fatty acyl chain. wikipedia.orgebi.ac.uk

Its primary and most significant contribution to the parent molecule is a substantial increase in lipophilicity , or fat-solubility. This property is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. mdpi.comnih.gov A higher lipophilicity can enhance the molecule's ability to permeate biological membranes through passive diffusion, potentially improving absorption and distribution into tissues, including crossing the blood-brain barrier. researchgate.net

Furthermore, the long, flexible hydrocarbon chain can facilitate interactions with hydrophobic pockets or domains within target proteins, such as enzymes or receptors. This can lead to increased binding affinity and residence time at the target site. The length of the fatty acid is a key parameter; studies on other acylated molecules have shown a direct correlation between fatty acid chain length and the protraction of the drug's effect, meaning a longer duration of action. acs.org

The oleyl moiety itself is not inert; long-chain fatty acids are known signaling molecules that can interact with specific receptors, such as free fatty acid receptors (FFA1 and FFA4), which are involved in various physiological processes. nih.govresearchgate.net Therefore, the Z-9-Octadecenyl part could potentially bestow novel biological activities upon the N-acetyl-methionine core or modulate its inherent effects.

Role of the N-Acetyl Group in Modulating Molecular Interactions

The N-acetylation of amino acids is a widespread biochemical modification that significantly alters their chemical properties and biological function. creative-proteomics.comnih.gov The attachment of an acetyl group (–COCH₃) to the primary amine of the methionine core neutralizes its positive charge at physiological pH. researchgate.net This transformation has several important consequences for molecular interactions.

Secondly, the acetyl group can act as a protective shield, sterically hindering the approach of peptidases that would otherwise degrade the molecule. wikipedia.orgresearchgate.net This can increase the metabolic stability and bioavailability of the compound. In some contexts, N-acetylated amino acids function as prodrugs; enzymes within the body can hydrolyze the acetyl group, releasing the native amino acid to exert its effects. nih.gov Studies have shown that N-acetyl-L-methionine can serve as a metabolic equivalent to free L-methionine. nih.gov

Finally, the modification alters the hydrogen bonding capacity of the N-terminus, which can change the binding mode and affinity for a specific biological target. nih.gov

Table 1: Comparison of Physicochemical Properties of Methionine vs. N-Acetyl-Methionine

| Property | L-Methionine | N-Acetyl-L-Methionine | Impact of N-Acetylation |

|---|---|---|---|

| Charge at pH 7.4 | Zwitterionic (net neutral) | Anionic (net negative) | Removes positive charge from the amino group. researchgate.net |

| Basicity of Nitrogen | Basic (Amine) | Neutral (Amide) | Resonance delocalization decreases basicity. researchgate.net |

| Solubility | Moderately soluble in water | Generally more soluble in organic solvents | Increases lipophilicity, altering solubility profile. |

| Metabolic Stability | Substrate for various metabolic enzymes | Resistant to certain peptidases | Can act as a protective group, increasing half-life. wikipedia.orgresearchgate.net |

| Membrane Transport | Requires specific amino acid transporters | May use different transporters (e.g., monocarboxylate transporters) researchgate.net | Alters substrate specificity for cellular uptake machinery. |

Stereochemical Determinants of Activity within Methionine Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity due to the highly specific geometry of enzyme active sites and receptor binding pockets. Methionine, having a chiral alpha-carbon, exists as two non-superimposable mirror images, or enantiomers: L-methionine and D-methionine. quora.comchemicalbook.com The designation "DL-methionate" in the subject compound indicates that it is a racemic mixture, containing equal amounts of both the L- and D-forms.

In virtually all biological systems, L-amino acids are the exclusive constituents of proteins, and enzymes are stereospecific for L-isomers. quora.comveterinaryworld.org Consequently, the L-form of a methionine derivative is expected to be the more biologically active enantiomer. The D-form is often significantly less active or completely inactive.

The body does possess enzymes, such as D-amino acid oxidase (DAAO), that can convert D-amino acids into their L-counterparts, but this conversion is often slow and inefficient. veterinaryworld.org Studies comparing the nutritional and metabolic efficacy of L-methionine versus DL-methionine have shown that the L-isomer is more readily and efficiently utilized by the body. veterinaryworld.orgnih.gov In some cases, the D-isomer can even be toxic at high concentrations. nih.gov

Table 2: Stereochemical Considerations in Methionine Utilization

| Aspect | L-Methionine | D-Methionine | DL-Methionine (Racemic Mixture) |

|---|---|---|---|

| Natural Occurrence | The natural form found in proteins. chemicalbook.com | Rare in nature. | A synthetic mixture. chemicalbook.com |

| Biological Activity | Directly utilized for protein synthesis and metabolic pathways. veterinaryworld.org | Generally inactive; must be converted to the L-form to be used. veterinaryworld.orgnih.gov | Activity is primarily due to the L-methionine content. |

| Metabolic Conversion | Directly enters metabolic pools. | Converted to L-methionine via D-amino acid oxidase (DAAO) and transaminases. veterinaryworld.org | The D-isomer fraction requires enzymatic conversion. |

| Efficacy | Considered 100% bioavailable. | Less efficient utilization compared to the L-form. chemicalbook.com | Efficacy is generally lower than pure L-methionine on an equal weight basis. nih.gov |

Rational Design and Synthesis of N-Acylmethionine Analogues for SAR Studies

Rational design is an approach used to create new molecules with improved biological activity based on a detailed understanding of their SAR. mdpi.com For N-acylmethionine analogues, this involves the systematic modification of the molecule's distinct chemical regions to probe their role in the desired biological effect. A library of analogues would typically be synthesized to explore variations in three key areas:

The Acyl Chain: The length, degree of unsaturation, and branching of the fatty acyl chain can be varied. For example, analogues could be made with saturated chains (e.g., stearoyl, C18:0), shorter unsaturated chains (e.g., palmitoleoyl, C16:1), or chains with different double bond positions and stereochemistry. These changes would directly modulate lipophilicity and steric bulk. acs.org

The Amino Acid Core: Methionine could be replaced with other amino acids to determine the importance of the thioether side chain. Analogues with leucine (B10760876) (isosteric but more hydrophobic), cysteine (thiol-containing), or phenylalanine (aromatic) would reveal the structural requirements of the core.

The N-Terminal Group: The N-acetyl group could be substituted with other small acyl groups (e.g., propionyl, butyryl) or larger moieties to assess the impact on stability and receptor interaction. drugbank.com

The synthesis of these analogues generally involves the coupling of the amino acid with an activated form of the fatty acid, such as an acyl chloride or acyl-CoA, in a process known as N-acylation. rockefeller.edunih.gov

Table 3: Hypothetical Analogues of this compound for SAR Studies

| Analogue Name | Modification | Hypothesized Property Change | Rationale for Study |

|---|---|---|---|

| Stearoyl N-acetyl-DL-methionate | Saturated C18 acyl chain | Decreased chain flexibility; increased melting point | Assess the importance of the Z-double bond for activity. |

| Palmitoleoyl N-acetyl-DL-methionate | Shorter C16 acyl chain | Decreased lipophilicity and molecular weight | Determine the optimal chain length for activity/protraction. acs.org |

| Z-9-Octadecenyl N-acetyl-L-methionine | Pure L-enantiomer | Potentially doubled potency compared to the racemate | Isolate the activity of the biologically relevant stereoisomer. |

| Z-9-Octadecenyl N-acetyl-DL-leucinate | Leucine core instead of methionine | Removal of the sulfur atom | Evaluate the role of the thioether group in binding. |

| Z-9-Octadecenyl N-propionyl-DL-methionate | Propionyl group instead of acetyl | Slight increase in size and lipophilicity of N-terminus | Probe steric and electronic tolerance at the N-terminus. |

Computational Approaches in Predicting Structure-Activity Relationships

Computational chemistry provides powerful tools for predicting and rationalizing the structure-activity relationships of molecules like this compound before they are synthesized. The two most common approaches are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.govnih.gov

QSAR modeling aims to build a statistically significant correlation between the physicochemical properties of a set of molecules and their biological activities. rsc.org For a series of N-acylmethionine analogues, molecular descriptors representing their structural features would be calculated. These descriptors fall into several categories:

Lipophilic Descriptors: Such as LogP or CLogP, which quantify hydrophobicity and are heavily influenced by the acyl chain. nih.govnih.gov

Electronic Descriptors: Including partial atomic charges and dipole moments, which are affected by the amide and carboxyl groups.

Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular weight, surface area, and branching indices.

Molecular Docking is a simulation technique that predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. nih.govresearchgate.net If a biological target for this compound is known or hypothesized, docking can be used to visualize potential binding modes. The program calculates a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to rank how well different analogues might fit into the receptor's pocket. nih.gov This allows for the in-silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. acs.org

Table 4: Key Molecular Descriptors for Computational SAR of N-Acyl Methionine Derivatives

| Descriptor Type | Example Descriptor | Primary Influencing Moiety | Relevance |

|---|---|---|---|

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Z-9-Octadecenyl (Oleyl) Chain | Predicts membrane permeability and hydrophobic interactions. nih.gov |

| Electronic | Partial Charge on Amide Nitrogen | N-Acetyl Group | Determines electrostatic and hydrogen bonding interactions. |

| Steric | Molecular Volume / Surface Area | Entire Molecule | Relates to the "fit" of the molecule within a binding site. |

| Topological | Number of Rotatable Bonds | Z-9-Octadecenyl Chain | Describes molecular flexibility, which is crucial for binding. youtube.com |

| Quantum Chemical | HOMO/LUMO Energies | Entire Molecule | Indicates chemical reactivity and the potential for charge-transfer interactions. |

Analytical Techniques for the Characterization and Quantification of Z 9 Octadecenyl N Acetyl Dl Methionate

Chromatographic Separation Methods

Chromatography is fundamental to isolating Z-9-Octadecenyl N-acetyl-DL-methionate from complex mixtures and assessing its purity. The choice between liquid and gas chromatography is dictated by the compound's inherent physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile and thermally sensitive compounds like this compound. Due to the molecule's dual nature, possessing a nonpolar oleyl tail and a more polar N-acetyl-methionate head group, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing the compound to be retained based on its hydrophobicity.

The purity of this compound can be assessed by monitoring the chromatogram for extraneous peaks. A highly pure sample will exhibit a single, sharp, and symmetrical peak. This technique is also adept at separating the diastereomers (due to the DL-methionate moiety) and geometric isomers (cis/trans of the octadecenyl chain) if appropriate chiral stationary phases or optimized mobile phases are employed. For instance, methods developed for separating impurities in L-methionine and its derivatives, such as N-acetyl-DL-methionine, often utilize mixed-mode columns that leverage both reversed-phase and ion-exchange mechanisms. researchgate.netnih.govebi.ac.uk

A typical HPLC method for purity analysis would involve a C18 column and a gradient elution system, starting with a high percentage of an aqueous solvent and gradually increasing the proportion of an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the amide bond provides some UV absorbance, or more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 5 µm particle size | Provides hydrophobic interaction for retaining the long alkyl chain. |

| Mobile Phase | Gradient of Water/Acetonitrile or Water/Methanol (often with 0.1% formic acid) | Allows for the elution of a wide range of polarities and improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detector | UV (210-230 nm), ELSD, CAD, or Mass Spectrometry (MS) | UV for the amide bond; ELSD/CAD for universal detection; MS for identification. sigmaaldrich.com |

| Column Temperature | 25-40 °C | Controls retention time and improves peak symmetry. |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a high-resolution separation technique typically used for volatile and thermally stable compounds. This compound itself is not suitable for direct GC analysis due to its low volatility and the presence of a polar carboxylic acid group. Therefore, a derivatization step is mandatory to convert the molecule into a more volatile and thermally stable analogue. mdpi.com

A common derivatization strategy involves esterification of the carboxylic acid group, for example, by creating a methyl or pentafluorobenzyl (PFB) ester. The PFB derivatives are particularly advantageous when using a sensitive electron capture detector (ECD) or for negative ion chemical ionization mass spectrometry. nih.gov For instance, a method for quantifying N-acetyl-L-methionine in plasma involved converting it to its S-pentafluorobenzyl-homocysteine pentafluorobenzyl ester derivative, showcasing a strategy applicable to such molecules. nih.gov This chemical modification increases volatility, allowing the compound to be vaporized and separated on a GC column.

The derivatized compound is then injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase, typically a nonpolar or medium-polarity column. This method is highly effective for quantifying the compound and detecting volatile impurities.

Mass Spectrometry (MS) for Molecular Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound. It provides crucial information on molecular weight and structure. sannova.net When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers both separation and identification capabilities in a single analysis. sannova.netnih.gov

High-Resolution Mass Spectrometry (HRMS) in Metabolomics Research

In the context of metabolomics, where this compound might be identified as an endogenous or exogenous metabolite, High-Resolution Mass Spectrometry (HRMS) is paramount. nih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically < 5 ppm). nih.gov This precision allows for the determination of the elemental formula of the parent ion, which is a critical step in confidently identifying the compound in a complex biological matrix. researchgate.netmdpi.com

For this compound (C25H47NO3S), the exact mass of its protonated molecule [M+H]+ would be calculated and compared against the experimentally measured m/z value. This high mass accuracy helps to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions), which is a common challenge in untargeted metabolomics. nih.govmetasysx.com

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, the parent ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure. wiley-vch.de

The fragmentation pattern can reveal the different building blocks of the molecule. For this compound, characteristic fragmentation pathways would include:

Neutral loss of the octadecenol moiety: Cleavage of the ester bond would result in a fragment corresponding to the protonated N-acetyl-DL-methionine.

Cleavage of the amide bond: This would lead to fragments representing the acetyl group and the methionyl oleyl ester.

Loss of the carboxylic acid group: A common fragmentation for amino acids is the loss of COOH. researchgate.net

Fragmentation along the alkyl chain: This can provide information about the structure of the fatty acid portion.

Studying the fragmentation of related N-acyl-amino acids and amino acids provides a basis for predicting these pathways. researchgate.netnih.govncsu.edu

| Precursor Ion (M+H)+ | Predicted Fragment Ion (m/z) | Associated Structural Moiety / Neutral Loss |

|---|---|---|

| 426.335 | 192.069 | Protonated N-acetyl-DL-methionine (Loss of octadecenol) |

| 150.058 | Fragment from N-acetyl-DL-methionine (Loss of COOH) | |

| 88.040 | Fragment from methionine backbone | |

| Multiple | Fragments from the Z-9-Octadecenyl chain |

Quantitative NMR Spectroscopy for Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the concentration of a substance without the need for an identical standard of the analyte. ox.ac.uk The technique is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net

To determine the concentration of this compound, a known amount of an internal standard (a compound with a known purity and concentration) is added to the sample. nih.gov The 1H NMR spectrum is then recorded under specific quantitative conditions (e.g., ensuring full spin-lattice relaxation through a long relaxation delay). The concentration of the analyte can be calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard. nih.gov

For this compound, several proton signals could be used for quantification:

The two vinylic protons (-CH=CH-) of the octadecenyl chain.

The three protons of the acetyl group (CH3-C=O).

The three protons of the methylthio group (-S-CH3).

The selection of the signal depends on it being unique and free from overlap with other signals in the spectrum. The ability to use 1H NMR to monitor reactions involving N-acetyl-DL-methionine demonstrates its utility in quantitative analysis. azom.com The accuracy of qNMR makes it a valuable tool for purity assessment and the certification of reference materials. mdpi.com

Based on the available information, no specific titrimetric methods for the direct purity assessment of this compound have been documented in the provided search results. The literature primarily focuses on the parent compound, N-acetyl-DL-methionine, and its synthesis or characterization through other analytical techniques.

Therefore, a detailed section on the titrimetric methods for the purity assessment of this compound, including data tables and specific research findings, cannot be constructed at this time. Further research and development of analytical methodologies would be required to establish and validate such procedures for this particular compound.

Future Research Directions and Unexplored Avenues for N Acylated Amino Acid Esters

Development of Innovative Stereoselective Synthetic Pathways for Z-9-Octadecenyl N-Acetyl-DL-Methionate

The synthesis of this compound presents a significant challenge due to the presence of a stereocenter in the DL-methionate moiety. Future research must focus on developing innovative and efficient stereoselective synthetic pathways to produce the individual D- and L-enantiomers. This is crucial as the biological activity of chiral molecules is often enantiomer-dependent.

Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, are a promising avenue. nih.govfrontiersin.org Lipases, in particular, have demonstrated considerable utility in the stereoselective synthesis of various esters. youtube.com Research could explore the use of immobilized lipases, such as those from Candida antarctica or Rhizomucor miehei, to catalyze the esterification of N-acetyl-DL-methionine with Z-9-octadecen-1-ol (oleyl alcohol). portlandpress.comresearchgate.net The stereoselectivity of these enzymes could potentially resolve the racemic mixture of N-acetyl-DL-methionine, yielding predominantly one enantiomer of the final ester product. nih.govresearchgate.net

Key research questions in this area would include:

Screening a diverse range of lipases and proteases for their ability to catalyze the esterification with high enantioselectivity.

Optimizing reaction conditions such as solvent, temperature, and substrate molar ratios to maximize yield and stereoselectivity. nih.gov

Developing novel chemical catalysts that can achieve stereoselective esterification, potentially through the use of chiral auxiliaries or metal complexes.

A comparative table of potential enzymatic catalysts for this synthesis is presented below:

| Enzyme Type | Potential Source Organism | Key Advantages for Synthesis |

| Lipase | Candida antarctica (e.g., Novozym 435) | High stability, broad substrate specificity, known for stereoselective esterifications. nih.govnih.gov |

| Lipase | Rhizomucor miehei | Known for regioselectivity and activity in non-aqueous media. researchgate.net |

| Protease | Bacillus species | Can catalyze ester synthesis in addition to peptide bond formation. |

| Acylase | Aspergillus species | Specific for N-acylated amino acids, could be engineered for esterification. |

Advanced Computational Modeling for Predicting Complex Biological Interactions

Given the novelty of this compound, computational modeling offers a powerful and efficient means to predict its potential biological interactions and guide experimental studies. mdpi.comnih.govresearchgate.netresearchgate.net Molecular docking and molecular dynamics (MD) simulations can provide insights into how this molecule might interact with various protein targets, such as enzymes and receptors, as well as how it behaves within a biological membrane. nih.govnih.govnih.govyoutube.com

Future computational research should focus on:

Molecular Docking: Screening this compound against a library of known protein structures, particularly those involved in lipid signaling and metabolism (e.g., G-protein coupled receptors, nuclear receptors, and hydrolases). This could identify potential protein targets and predict binding affinities. nih.gov

Molecular Dynamics Simulations: Simulating the behavior of this compound within a model lipid bilayer. proquest.comresearchgate.net This would reveal its preferred orientation, depth of insertion, and effects on membrane properties such as fluidity and thickness, which are crucial for its potential signaling roles. youtube.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These methods can be employed to model the enzymatic cleavage of the ester bond with high accuracy, providing detailed insights into the reaction mechanism at the active site of a hydrolase. researchgate.net

In-depth Investigation of Specific Enzymes Involved in Ester Cleavage and Metabolism

The ester bond in this compound is a likely site for metabolic cleavage, releasing N-acetyl-DL-methionine and Z-9-octadecen-1-ol. Identifying the specific enzymes responsible for this hydrolysis is a critical area for future research. Carboxylesterases (CES) are a major class of enzymes known to hydrolyze a wide range of ester-containing compounds, including lipids. nih.gov

Research should be directed towards:

Screening a panel of human and microbial carboxylesterases and lipases for their hydrolytic activity towards this compound. nih.govcreative-proteomics.com

Investigating the substrate specificity of these enzymes. For example, human CES1 is known to preferentially hydrolyze esters with small alcohol groups and large acyl groups, while CES2 favors substrates with large alcohol groups and small acyl groups. nih.govnih.gov Determining which isoform is more active towards this novel ester will provide clues about its metabolic fate in different tissues.

Studying the tissue distribution of the identified hydrolases to predict where the metabolism of this compound is likely to occur in the body.

The following table outlines potential hydrolases for investigation:

| Enzyme Family | Specific Enzyme Examples | Typical Substrates and Relevance |

| Carboxylesterases (CES) | Human CES1, CES2 | Hydrolysis of a wide range of xenobiotics and endogenous lipids; tissue-specific expression. nih.gov |

| Lipases | Pancreatic Lipase, Lipoprotein Lipase | Primarily involved in the hydrolysis of triglycerides, but can act on other lipid esters. youtube.com |

| Acyl-Protein Thioesterases | APT1, APT2 | Known to cleave thioester bonds but may exhibit promiscuous esterase activity. |

Exploration of Novel Metabolic Intermediates and their Biochemical Significance

The metabolism of this compound will likely generate a series of novel metabolic intermediates with their own biological activities. Future research should aim to identify and characterize these metabolites. The metabolic pathways of its parent molecules, oleic acid and N-acetyl-methionine, provide a roadmap for this exploration. portlandpress.comnih.govnih.govhmdb.ca

Oleic acid can undergo beta-oxidation, and it can also be a substrate for cytochrome P450 enzymes and lipoxygenases, leading to the formation of various oxidized lipid mediators. nih.govresearchgate.netwikipedia.org N-acetyl-methionine is known to be metabolized to methionine, which then enters the one-carbon metabolism pathway, a crucial hub for methylation reactions and the synthesis of other sulfur-containing compounds. nih.govhmdb.canih.govmdpi.comdrugbank.com

Key research initiatives would include:

Incubating this compound with liver and intestinal microsomes to identify primary metabolites.

Utilizing advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), to detect and structurally elucidate novel intermediates.

Synthesizing the identified metabolites and testing their biological activity in various cell-based assays to determine their biochemical significance.

Integration of Multi-Omics Data for a Holistic Understanding of N-Acyl Amino Acid Ester Biology

A systems biology approach, integrating multiple "omics" datasets, will be indispensable for a comprehensive understanding of the biological roles of this compound. nih.govresearchgate.netnih.gov This approach can reveal complex interactions and regulatory networks that would be missed by studying individual components in isolation. nih.govcreative-proteomics.com

Future research should focus on:

Lipidomics: Performing untargeted lipidomics analysis of cells or tissues treated with this compound to observe global changes in the lipid profile. nih.gov

Proteomics: Using proteomic techniques to identify changes in protein expression in response to the compound, which could reveal its downstream signaling pathways and cellular targets. frontiersin.orgcreative-proteomics.comcreative-proteomics.com

Transcriptomics: Analyzing changes in gene expression to understand the transcriptional regulation induced by the molecule.

Integrative Analysis: Combining these multi-omics datasets using advanced bioinformatics tools to construct a comprehensive network of the molecular interactions and pathways affected by this compound. nih.govresearchgate.netresearchgate.net This will provide a holistic view of its biological function and potential therapeutic applications.

The table below summarizes the potential of each omics approach:

| Omics Discipline | Key Research Questions | Expected Outcomes |

| Lipidomics | How does the compound alter the cellular lipid landscape? | Identification of changes in related lipid species and metabolic pathways. nih.gov |

| Proteomics | Which proteins are up- or down-regulated upon treatment? | Discovery of downstream signaling targets and protein interaction networks. creative-proteomics.comcreative-proteomics.com |

| Transcriptomics | What are the changes in gene expression profiles? | Understanding the transcriptional response and regulatory mechanisms. |

| Metabolomics | What are the end products of its metabolic pathways? | Comprehensive map of its metabolic fate and byproducts. wikipedia.org |

| Integrative Multi-Omics | How do changes at different molecular levels correlate? | A holistic model of the compound's biological role and mechanism of action. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Z-9-Octadecenyl N-Acetyl-DL-Methionate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves esterification of N-acetyl-DL-methionine (CAS 1115-47-5) with Z-9-octadecenol (oleyl alcohol) using carbodiimide-based coupling agents under anhydrous conditions. Post-synthesis, purity validation should include:

- HPLC-UV/ELSD : Use a C18 column with a gradient mobile phase (e.g., water/acetonitrile + 0.1% trifluoroacetic acid) to resolve esterified products from unreacted precursors .

- NMR Spectroscopy : Confirm ester bond formation via characteristic shifts in the methionine backbone (e.g., δ 4.2–4.4 ppm for the α-proton) and olefinic protons (δ 5.3–5.4 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) to verify molecular ion peaks and rule out side products (e.g., diesters or hydrolysis byproducts) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability studies using:

- Thermal Stress : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC to quantify residual parent compound and identify oxidation products (e.g., sulfoxide derivatives) .

- Hydrolytic Stability : Expose the compound to aqueous buffers (pH 3–9) at 25°C and 37°C. Use LC-MS to detect hydrolyzed N-acetyl-DL-methionine and free oleyl alcohol .

- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under standard lab conditions (e.g., 4°C, desiccated).

Advanced Research Questions

Q. What analytical challenges arise in resolving stereoisomers of this compound, and how can they be addressed?

- Methodological Answer : The DL-methionine moiety introduces racemic complexity. Strategies include:

- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak IA-3) with hexane/isopropanol mobile phases to separate D- and L-enantiomers. Validate resolution with polarimetry .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) during synthesis to bias stereoselectivity, followed by circular dichroism (CD) spectroscopy to confirm enantiomeric excess .

- Data Contradictions : If HPLC and CD results conflict (e.g., due to solvent effects), cross-validate with X-ray crystallography of single crystals .

Q. How can researchers detect and quantify trace degradation products in this compound formulations?

- Methodological Answer :

- LC-MS/MS : Use a triple quadrupole system in MRM mode to target sulfoxides (m/z +16) and hydrolyzed fragments. Optimize collision energy to minimize matrix interference .

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and analyze photodegradants via high-resolution orbitrap MS to identify unexpected byproducts .

- Quantitative Thresholds : Establish limits of detection (LOD) ≤ 0.1% w/w using spiked calibration curves .

Q. What in vitro models are suitable for studying the biological interactions of this compound?

- Methodological Answer :

- Membrane Permeability Assays : Use Caco-2 cell monolayers to assess passive diffusion and efflux ratios (P-gp involvement). Normalize results with propranolol (high permeability) and atenolol (low permeability) .

- Enzymatic Hydrolysis : Incubate with human liver microsomes or esterases to quantify metabolite formation (e.g., N-acetyl-DL-methionine) via LC-MS .

- Data Validation : Compare in vitro hydrolysis rates with in vivo pharmacokinetic data from rodent studies to predict bioavailability .

Key Considerations for Researchers

- Safety : Refer to SDS guidelines for N-acetyl-DL-methionine derivatives (e.g., avoid inhalation; use PPE during synthesis) .

- Data Reproducibility : Calibrate instruments against pharmacopeial standards (e.g., USP) where applicable .

- Ethical Compliance : Validate biological assays with institutional review board (IRB) approvals for human tissue use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.